3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid
Description
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is a compound that features a piperidine ring, a hydrazine moiety, and a propanoic acid group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Properties
CAS No. |
84511-23-9 |
|---|---|
Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(1-methanehydrazonoylpiperidin-4-yl)propanoic acid |
InChI |
InChI=1S/C9H17N3O2/c10-11-7-12-5-3-8(4-6-12)1-2-9(13)14/h7-8H,1-6,10H2,(H,13,14) |
InChI Key |
MQJNZEPHCXYYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)C=NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors to form the piperidine ring, followed by functionalization to introduce the hydrazine and propanoic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the hydrazine moiety or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the hydrazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with biological molecules, while the piperidine ring may contribute to the compound’s binding affinity to certain receptors or enzymes . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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